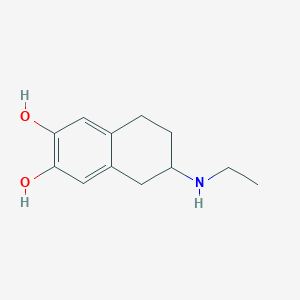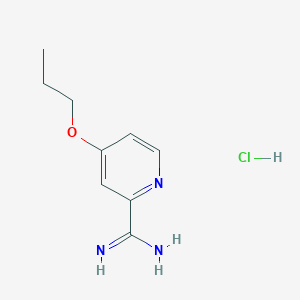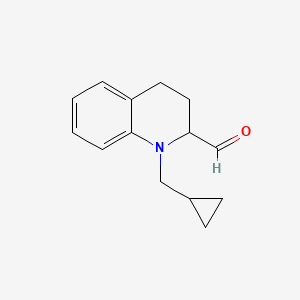
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is an organic compound with a complex structure that includes an ethylamino group and a tetrahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a naphthalene derivative followed by a series of reduction and substitution reactions to introduce the ethylamino group and hydroxyl groups at the desired positions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the ethylamino group.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol exerts its effects involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 6-(Propylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 6-(Butylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
Uniqueness
What sets 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol apart from similar compounds is the specific length and structure of the ethylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
6-(ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-13-10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,13-15H,2-5H2,1H3 |
InChI-Schlüssel |
XNXQANXEUALOJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1CCC2=CC(=C(C=C2C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)




![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)



![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)

